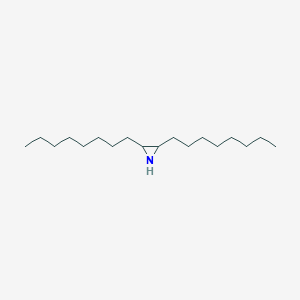
2,3-Dioctylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is part of the aziridine family, known for their significant ring strain and reactivity. The presence of two octyl groups attached to the aziridine ring enhances its lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of cis-2,3-dioctylaziridine with carboxylic acids. This reaction yields β-hydroxyalkyl amides in 69–89% yields and 2-substituted 4,5-di-n-octyl-δ2-oxazolines in smaller amounts . Another method involves the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources or nitrene precursors. These methods are designed to handle the substantial ring strain and proclivity towards ring-opening reactions, making them suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like carboxylic acids can react with this compound to yield β-hydroxyalkyl amides.
Major Products:
β-Hydroxyalkyl amides: Formed from the reaction with carboxylic acids.
2-Substituted 4,5-di-n-octyl-δ2-oxazolines: Minor products from the same reaction.
Wissenschaftliche Forschungsanwendungen
2,3-Dioctylaziridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives have shown potential in biological studies due to their reactivity and ability to form stable products.
Wirkmechanismus
The mechanism of action of 2,3-dioctylaziridine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. The aziridine ring can act as an electrophile, reacting with nucleophiles to form stable products. This property is crucial for its biological activity, including its potential anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of the aziridine family, known for its high reactivity and ring strain.
2,3-Dicarboxyaziridine: A derivative with carboxyl groups, showing antibacterial activity.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, used in diverse chemical reactions.
Uniqueness of 2,3-Dioctylaziridine: this compound stands out due to its two octyl groups, which enhance its lipophilicity and make it suitable for specific applications in organic synthesis and industrial processes. Its unique structure allows for the formation of specific products that are not easily accessible with other aziridines.
Eigenschaften
CAS-Nummer |
13864-72-7 |
|---|---|
Molekularformel |
C18H37N |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
2,3-dioctylaziridine |
InChI |
InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
InChI-Schlüssel |
KUFBWADZXJUZBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(N1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



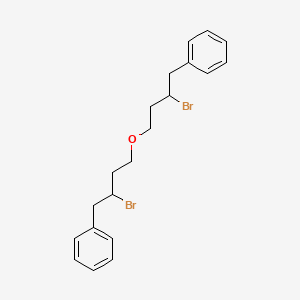
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
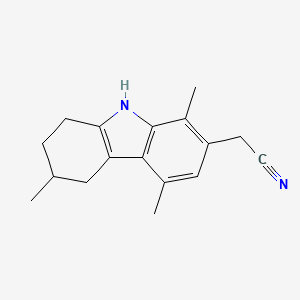
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)

![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
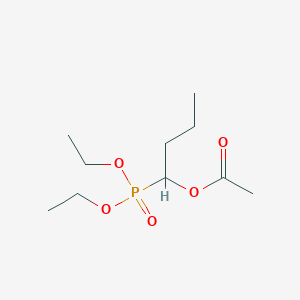
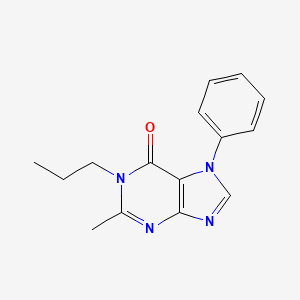
![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)

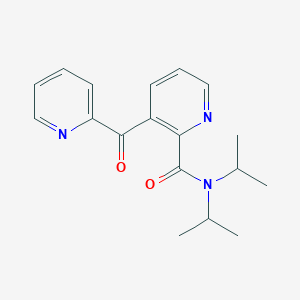
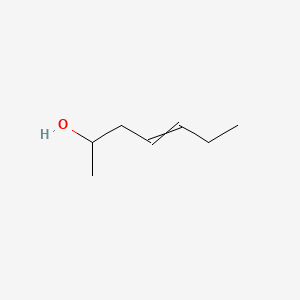
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
